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Compound of Interest

Compound Name: N-Desmethyl Pirenzepine-d8

Cat. No.: B563618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Desmethyl Pirenzepine-d8, a

deuterated metabolite of the M1 selective muscarinic antagonist, Pirenzepine. Due to its

isotopic labeling, N-Desmethyl Pirenzepine-d8 serves as an invaluable internal standard for

pharmacokinetic and metabolic studies of Pirenzepine, enabling precise quantification in

biological matrices through mass spectrometry-based assays.

While detailed proprietary synthesis and characterization data are not publicly available, this

guide consolidates the existing information and presents a putative synthesis pathway, general

characterization methodologies, and relevant physicochemical properties.

Physicochemical Properties
The fundamental properties of N-Desmethyl Pirenzepine-d8 are summarized in the table

below, compiled from various chemical suppliers and databases.
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Property Value Source

Molecular Formula C₁₈H₁₁D₈N₅O₂ --INVALID-LINK--

Molecular Weight 345.43 g/mol --INVALID-LINK--

CAS Number 1189860-05-6 --INVALID-LINK--

Appearance Solid (predicted) General chemical knowledge

Purity
≥98% (typical for commercial

standards)
General industry standard

Storage -20°C
General recommendation for

deuterated standards

Putative Synthesis Protocol
A detailed, validated synthesis protocol for N-Desmethyl Pirenzepine-d8 is not publicly

disclosed. However, a plausible synthetic route can be conceptualized based on the synthesis

of related deuterated compounds and general organic chemistry principles. The proposed

pathway involves two key stages: N-demethylation of Pirenzepine followed by the introduction

of the deuterated acetyl piperazine moiety.

Step 1: N-Demethylation of Pirenzepine

The initial step would involve the removal of the N-methyl group from the piperazine ring of

Pirenzepine. A common method for N-demethylation of tertiary amines is the von Braun

reaction or the use of chloroformates.

Reagents: Pirenzepine, 1-chloroethyl chloroformate (ACE-Cl) or similar chloroformate,

dichloromethane (DCM) as solvent, followed by methanol for carbamate cleavage.

Procedure:

Pirenzepine is dissolved in an anhydrous aprotic solvent such as DCM.

ACE-Cl is added dropwise at 0°C, and the reaction is stirred at room temperature until

completion, monitored by Thin Layer Chromatography (TLC).
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The solvent is removed under reduced pressure.

The resulting carbamate intermediate is cleaved by refluxing in methanol.

The crude N-Desmethyl Pirenzepine is purified by column chromatography.

Step 2: N-Acetylation with Deuterated Piperazine

The N-desmethylated intermediate is then acylated with a deuterated acetylating agent.

Reagents: N-Desmethyl Pirenzepine, chloroacetyl chloride, and piperazine-d8.

Procedure:

N-Desmethyl Pirenzepine is reacted with chloroacetyl chloride in the presence of a base

(e.g., triethylamine) in an inert solvent (e.g., DCM) to form the chloroacetyl intermediate.

The chloroacetyl intermediate is then reacted with piperazine-d8 in a suitable solvent (e.g.,

acetonitrile) with a base (e.g., potassium carbonate) to yield N-Desmethyl Pirenzepine-
d8.

The final product is purified by preparative High-Performance Liquid Chromatography

(HPLC).

A generalized workflow for this proposed synthesis is depicted below.
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Caption: Proposed synthetic workflow for N-Desmethyl Pirenzepine-d8.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b563618?utm_src=pdf-body
https://www.benchchem.com/product/b563618?utm_src=pdf-body
https://www.benchchem.com/product/b563618?utm_src=pdf-body-img
https://www.benchchem.com/product/b563618?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization Methodologies
Comprehensive characterization is essential to confirm the identity, purity, and isotopic

enrichment of N-Desmethyl Pirenzepine-d8. The following are standard analytical techniques

that would be employed.

High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound. A validated method for the

non-deuterated Pirenzepine can be adapted.

Parameter Suggested Condition

Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase
A gradient of acetonitrile and water with 0.1%

formic acid

Flow Rate 1.0 mL/min

Detection UV at 280 nm

Injection Volume 10 µL

Column Temperature 30°C

Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and isotopic incorporation.

High-resolution mass spectrometry (HRMS) would provide the exact mass.

Expected [M+H]⁺: ~346.25 (exact mass will depend on the precise isotopic distribution)

Fragmentation Pattern: The fragmentation pattern would be expected to be similar to the

non-deuterated analog, with characteristic losses of the piperazine-d8 moiety. The specific

fragmentation would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium

labels.

¹H NMR: The proton NMR spectrum would show the absence of signals corresponding to the

protons on the piperazine ring, confirming successful deuteration. The remaining protons on

the pirenzepine backbone would be observed.

¹³C NMR: The carbon NMR would show signals for all carbon atoms, though the signals for

the deuterated carbons might be broader or show coupling to deuterium.

²H NMR (Deuterium NMR): This would directly show the resonance of the deuterium atoms,

confirming their presence and chemical environment.

The logical relationship for the characterization process is outlined in the following diagram.
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Caption: Logical workflow for the characterization of N-Desmethyl Pirenzepine-d8.

Signaling Pathways of Pirenzepine
N-Desmethyl Pirenzepine is a metabolite of Pirenzepine, which is known to be a selective

antagonist of the M1 muscarinic acetylcholine receptor. This receptor is a G-protein coupled

receptor (GPCR) that primarily couples through Gq/11, leading to the activation of

phospholipase C (PLC) and subsequent downstream signaling. The antagonistic action of

Pirenzepine and its metabolites would block this cascade.
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Caption: M1 muscarinic receptor signaling pathway and the antagonistic action of Pirenzepine.

Conclusion
N-Desmethyl Pirenzepine-d8 is a critical tool for the accurate bioanalysis of Pirenzepine.

While detailed public information on its synthesis and characterization is scarce, this guide

provides a foundational understanding based on available data and established chemical

principles. Researchers requiring this standard are advised to obtain it from reputable chemical

suppliers who can provide a certificate of analysis with detailed characterization data. Future

work in this area could involve the publication of a detailed and validated synthetic protocol to

improve accessibility for the wider scientific community.

To cite this document: BenchChem. [N-Desmethyl Pirenzepine-d8: A Technical Guide to its
Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b563618#n-desmethyl-pirenzepine-d8-synthesis-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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